methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
CAS No.: 941936-37-4
Cat. No.: VC5261263
Molecular Formula: C22H21ClN2O5S2
Molecular Weight: 492.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941936-37-4 |
|---|---|
| Molecular Formula | C22H21ClN2O5S2 |
| Molecular Weight | 492.99 |
| IUPAC Name | methyl 3-[(4-chlorophenyl)-[2-(2-ethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C22H21ClN2O5S2/c1-3-15-6-4-5-7-18(15)24-20(26)14-25(17-10-8-16(23)9-11-17)32(28,29)19-12-13-31-21(19)22(27)30-2/h4-13H,3,14H2,1-2H3,(H,24,26) |
| Standard InChI Key | XHUXZFNJWNQUDM-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure comprises a thiophene ring (C₄H₃S), a five-membered aromatic heterocycle containing sulfur. At the 2-position of the thiophene ring, a carboxylate ester group (-COOCH₃) is attached, while the 3-position is substituted with a sulfamoyl group (-SO₂NH-). This sulfamoyl moiety is further modified by a 4-chlorophenyl group and a carbamoylmethyl group linked to a 2-ethylphenylamine.
Key Functional Groups:
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Thiophene Ring: Provides aromatic stability and serves as a scaffold for functionalization.
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Sulfamoyl Group (-SO₂NH-): Imparts polarity and potential hydrogen-bonding capacity.
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4-Chlorophenyl Group: Enhances lipophilicity and may influence receptor binding.
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Carbamoylmethyl-2-ethylphenyl: Introduces steric bulk and additional hydrogen-bonding sites.
Physicochemical Data
The compound’s calculated topological polar surface area (TPSA) of ~109 Ų suggests moderate membrane permeability, aligning with sulfonamide-containing drugs . The presence of a chlorophenyl group increases LogP, enhancing lipid solubility compared to analogous methyl-substituted derivatives .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis of methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves sequential functionalization of the thiophene core:
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Thiophene Ring Formation:
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Knorr paal or Gewald synthesis to construct the thiophene backbone.
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Sulfamoylation at C3:
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Reaction with chlorosulfonic acid followed by amination with 4-chloroaniline.
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Carbamoylmethyl Attachment:
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Condensation of 2-ethylphenyl isocyanate with glycine methyl ester, followed by coupling to the sulfamoyl nitrogen.
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Esterification at C2:
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Methanolysis of a pre-installed acid chloride or transesterification.
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Critical Reaction Conditions:
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Temperature: Sulfamoylation requires 0–5°C to minimize side reactions.
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Solvents: Dichloromethane (DCM) for sulfonamide formation; DMF for carbamoyl coupling.
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Catalysts: Triethylamine (TEA) to scavenge HCl during amination steps.
Yield optimization hinges on purifying intermediates via column chromatography and recrystallization. Industrial-scale production would require flow chemistry adaptations to manage exothermic steps.
In silico docking studies predict strong affinity for kinase targets like EGFR and VEGFR2, meriting further in vitro validation.
Chemical Reactivity and Stability
Hydrolytic Degradation
The methyl ester at C2 undergoes slow hydrolysis in aqueous media (t₁/₂ ~ 48 h at pH 7.4), forming the corresponding carboxylic acid. This property could be leveraged for prodrug designs.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at ~210°C, suggesting suitability for standard formulation processes .
Light Sensitivity
The 4-chlorophenyl group may predispose the compound to photodegradation via radical pathways, necessitating amber packaging for long-term storage.
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The carbamoyl group offers a handle for synthesizing combinatorial libraries via urea bond modifications.
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Prodrug Candidates: Ester hydrolysis enables controlled release of active metabolites.
Material Science
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